![molecular formula C28H32O14 B15295805 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)
7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one: is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes methoxy groups and glycosidic linkages. It is often studied for its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, including the formation of the benzopyran core and the subsequent attachment of glycosidic moieties. Common synthetic routes may include:
Formation of the Benzopyran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Glycosylation: The glycosidic linkages are formed by reacting the benzopyran core with glycosyl donors (e.g., xylopyranosyl and glucopyranosyl derivatives) under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the benzopyran core, potentially converting it to dihydrobenzopyran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding glycosidic linkages and benzopyran chemistry.
Biology
Biologically, the compound is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects, including its ability to modulate enzyme activity and cellular pathways. It may be explored as a lead compound for developing new pharmaceuticals.
Industry
Industrially, the compound’s unique properties make it useful in the development of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Interacting with Receptors: Binding to cell surface or intracellular receptors, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- 6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside
- Odoratin-7-O-beta-D-glucopyranoside
- Formononetin-7-O-beta-D-glucopyranoside
Uniqueness
Compared to similar compounds, 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one is unique due to its specific combination of methoxy groups and glycosidic linkages. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C28H32O14 |
|---|---|
分子量 |
592.5 g/mol |
IUPAC 名称 |
7-methoxy-4-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)15-9-20(30)40-17-7-14(37-2)8-18(21(15)17)41-28-26(35)24(33)23(32)19(42-28)11-39-27-25(34)22(31)16(29)10-38-27/h3-9,16,19,22-29,31-35H,10-11H2,1-2H3/t16-,19-,22+,23-,24+,25-,26-,27+,28-/m1/s1 |
InChI 键 |
JFAJUIZNHKHDGQ-NBCFGUOBSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
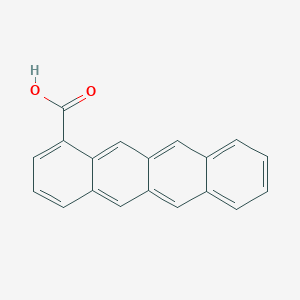
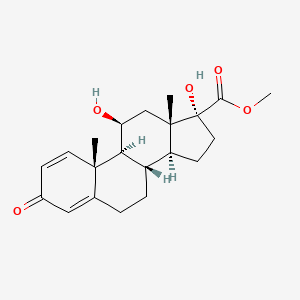
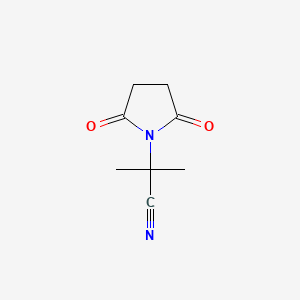
![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
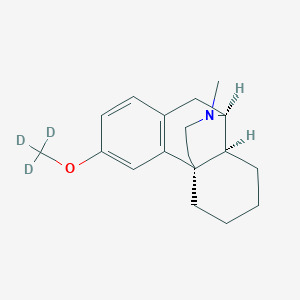


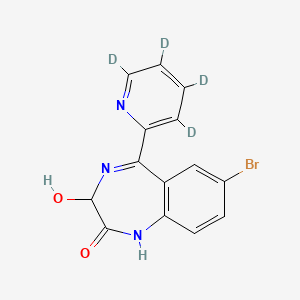


![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)

